

Fmoc-D-Asp-NH₂: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-D-asp-NH₂*

Cat. No.: *B557730*

[Get Quote](#)

Introduction

Fmoc-D-Asp-NH₂, chemically known as N- α -(9-Fluorenylmethoxycarbonyl)-D-aspartic acid α -amide, is a pivotal building block in modern peptide chemistry.^[1] As a protected derivative of the non-canonical D-enantiomer of aspartic acid, it is instrumental in the solid-phase peptide synthesis (SPPS) of peptides with unique structural and biological properties.^[2] The incorporation of D-amino acids can significantly enhance peptide stability against enzymatic degradation and modulate receptor binding affinity, making them valuable in the development of therapeutic peptides, neuropeptides, and other bioactive agents.^{[2][3]}

This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols involving **Fmoc-D-Asp-NH₂**. It is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Core Chemical Properties

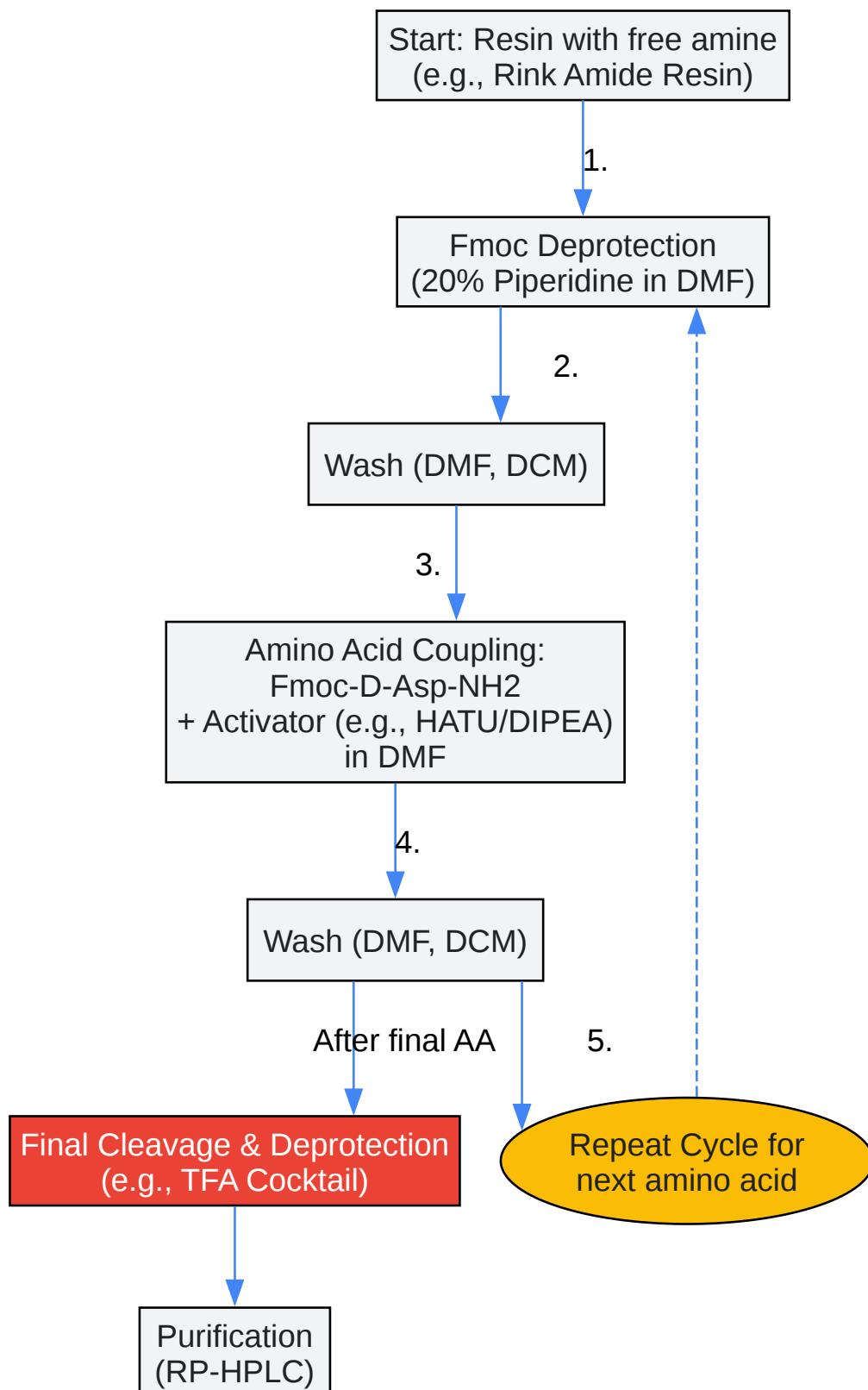
The fundamental chemical and physical properties of **Fmoc-D-Asp-NH₂** are summarized below. These parameters are critical for experimental design, including reaction setup, purification, and storage.

Property	Value	Reference(s)
CAS Number	200335-41-7	[1] [2]
Molecular Formula	C ₁₉ H ₁₈ N ₂ O ₅	[1] [4]
Molecular Weight	354.36 g/mol	[1] [4] [5]
Appearance	White to off-white powder	N/A
Purity (typical)	≥98.0% (HPLC)	[2] [4]
Solubility	Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and other common organic solvents.	[2] [5]
Storage Conditions	Store as a powder at -20°C for long-term stability (up to 3 years). In solvent, store at -80°C.	[4] [5]
Topological Polar Surface Area (TPSA)	119 Å ²	[1]
XLogP3	2.9	[1]

Chemical Structure

Fmoc-D-Asp-NH₂ consists of a D-aspartic acid core where the α -amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the α -carboxyl group is an amide (-NH₂). The side-chain β -carboxyl group remains free. This structural arrangement is essential for its function in stepwise peptide synthesis.

Caption: 2D representation of the **Fmoc-D-Asp-NH₂** molecule.


Experimental Protocols

Fmoc-D-Asp-NH₂ is primarily used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following sections detail the standard experimental procedures for its use and characterization.

Use in Fmoc Solid-Phase Peptide Synthesis (SPPS)

The core principle of Fmoc-SPPS involves the sequential addition of N- α -Fmoc protected amino acids to a growing peptide chain anchored to a solid support (resin). The Fmoc group's lability to basic conditions, while stable to the acidic conditions used for final cleavage from most resins, is the cornerstone of this strategy.[\[2\]](#)[\[6\]](#)

Workflow for Incorporating **Fmoc-D-Asp-NH₂**:

[Click to download full resolution via product page](#)

Caption: Standard workflow for Fmoc solid-phase peptide synthesis.

Detailed Protocol for a Manual Coupling Step:

- Resin Swelling: Swell the resin (e.g., Rink Amide MBHA resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.[\[7\]](#)
- Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5-20 minutes to remove the Fmoc group from the resin-bound amine. Drain and repeat once.[\[7\]](#)[\[8\]](#)
- Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove residual piperidine and by-products. Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
- Activation and Coupling:
 - In a separate vial, dissolve **Fmoc-D-Asp-NH₂** (3-5 equivalents relative to resin loading), an activating agent like HATU (3-5 eq.), and a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.[\[7\]](#)
 - Allow the activation mixture to pre-activate for 5-10 minutes.
 - Add the activated amino acid solution to the resin.
 - Agitate the reaction vessel for 1-4 hours at room temperature.[\[7\]](#)
- Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times). A Kaiser test should now be negative, indicating complete coupling.
- Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Note on a potential side reaction: Aspartimide formation is a known side reaction during Fmoc-SPPS involving aspartic acid, which can be minimized by using optimized coupling reagents and deprotection conditions, such as adding HOBt to the piperidine solution.[\[6\]](#)[\[9\]](#)

Purification by Reverse-Phase HPLC (RP-HPLC)

After cleavage from the resin, the crude peptide containing the D-Asp-NH₂ residue must be purified. RP-HPLC is the standard method.

Typical Protocol:

- System: A preparative or semi-preparative HPLC system.[8]
- Column: C18 stationary phase (e.g., Phenomenex Luna C18).[8]
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).[10]
- Gradient: A linear gradient from ~5% B to 60-95% B over 30-45 minutes is typical for many peptides. The exact gradient must be optimized based on the hydrophobicity of the full peptide.[8][10]
- Flow Rate: Dependent on column size (e.g., 4.0 mL/min for semi-preparative).[8]
- Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if Trp or Tyr are present).
- Procedure:
 - Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).
 - Inject the sample onto the equilibrated column.
 - Run the gradient and collect fractions corresponding to the major peak.
 - Analyze fractions for purity by analytical RP-HPLC and for mass by mass spectrometry.
 - Pool pure fractions and lyophilize to obtain the final peptide powder.

Structural Analysis

Confirming the identity and purity of **Fmoc-D-Asp-NH₂** or a peptide containing it is crucial. Mass spectrometry and NMR spectroscopy are the primary analytical techniques.[2]

Mass Spectrometry (MS):

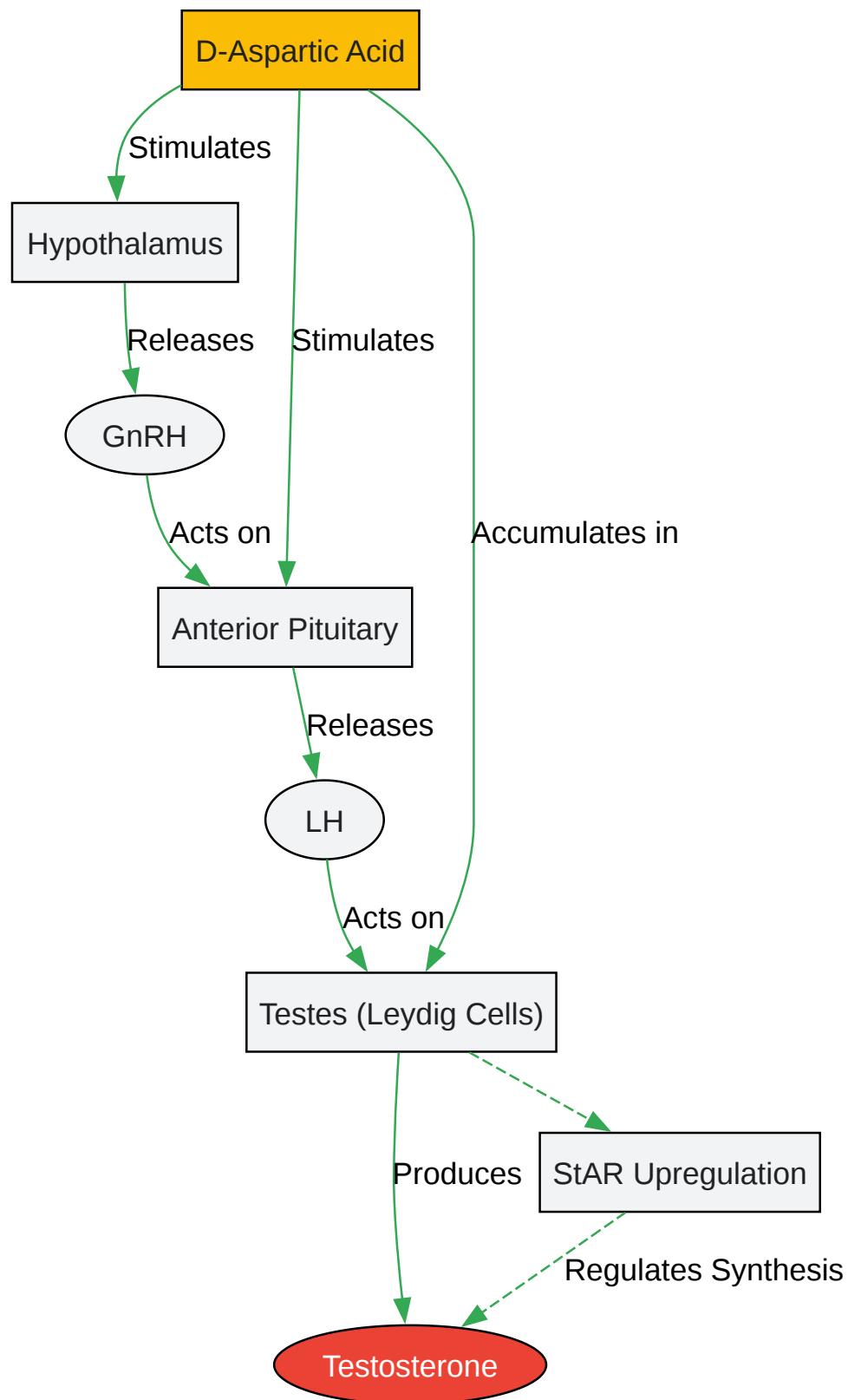
- Purpose: To confirm the molecular weight of the compound.
- Technique: Electrospray Ionization (ESI-MS) is commonly used. It provides the mass-to-charge ratio (m/z) of the molecule.
- Expected Result for **Fmoc-D-Asp-NH₂**: The expected monoisotopic mass is 354.12 Da.[1] In positive ion mode, a primary ion peak at m/z = 355.13 [M+H]⁺ would be expected.
- For Peptides: MS is used to verify the mass of the final purified peptide, confirming the successful incorporation of all amino acids. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the location of the D-Asp-NH₂ residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To confirm the chemical structure by analyzing the local electronic environment of each atom.
- Techniques: ¹H NMR and ¹³C NMR are standard.[2]
- Expected ¹H NMR Signals for **Fmoc-D-Asp-NH₂**:
 - Aromatic Protons: Multiple signals between δ 7.2 and 7.8 ppm corresponding to the fluorenyl group of Fmoc.[11][12]
 - Amide Protons: Broad signals for the side-chain amide (-CONH₂) and the backbone amide (-NH-Fmoc). Their chemical shifts are variable and depend on solvent and concentration. [11][12]
 - α -Proton (H α): A multiplet around δ 4.2-4.6 ppm.
 - β -Protons (H β): Two diastereotopic protons appearing as multiplets (likely a pair of doublets of doublets) around δ 2.5-3.0 ppm.
 - Fmoc CH and CH₂ Protons: Signals around δ 4.1-4.4 ppm.[13]

- ^{13}C NMR: Will show distinct signals for the carbonyl carbons (~170-175 ppm), aromatic carbons (~120-145 ppm), and aliphatic carbons (~40-70 ppm), consistent with the structure. [\[14\]](#)

Biological Relevance and Signaling


While **Fmoc-D-Asp-NH₂** is a synthetic building block, its importance lies in its ability to introduce D-aspartic acid (D-Asp) into peptides. D-Asp is an endogenous amino acid found in neuroendocrine tissues of vertebrates, where it plays significant physiological roles.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Key Biological Functions of D-Aspartic Acid:

- Neurotransmission: D-Asp can act as an endogenous neurotransmitter, stimulating neuronal transmission in a manner similar to NMDA.[\[15\]](#)
- Hormone Regulation: D-Asp is a key regulator in the hypothalamus-pituitary-gonadal (HPG) axis. It stimulates the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn triggers the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[\[15\]](#)[\[17\]](#)
- Steroidogenesis: In the testes, LH stimulates Leydig cells to produce testosterone. D-Asp has been shown to accumulate in the testes and upregulate the expression of Steroidogenic Acute Regulatory Protein (StAR), a key factor in testosterone synthesis.[\[15\]](#)[\[16\]](#)

The use of **Fmoc-D-Asp-NH₂** allows for the synthesis of peptide analogs that can mimic or antagonize these natural pathways, making it a valuable tool in drug discovery for reproductive health, neurological disorders, and endocrinology.[\[2\]](#)

Signaling Pathway of D-Aspartic Acid in Hormone Release:

[Click to download full resolution via product page](#)

Caption: Role of D-Aspartic Acid in the HPG axis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. Fmoc-D-Asp-NH2|CAS 200335-41-7|For Research [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fmoc-Asp-NH2 = 98.0 200335-40-6 [sigmaaldrich.com]
- 5. Fmoc-Asp-NH2 | TargetMol [targetmol.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. rsc.org [rsc.org]
- 9. chempep.com [chempep.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. che.hw.ac.uk [che.hw.ac.uk]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. youtube.com [youtube.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. examine.com [examine.com]
- 16. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Fmoc-D-Asp-NH2: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b557730#fmoc-d-asp-nh2-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com